molecular formula C11H14N2O2 B7864154 Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone

Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone

Cat. No.: B7864154
M. Wt: 206.24 g/mol
InChI Key: FVCTUEGRCVYITG-DTWKUNHWSA-N
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Description

Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone is a bicyclic pyrrolidine derivative featuring a fused pyrrolo-pyrrole scaffold with (3aS,6aS) stereochemistry. The compound includes a furan-2-yl group linked via a ketone bridge, contributing to its unique electronic and steric properties. This structure is critical for interactions with biological targets, particularly in enzyme inhibition and receptor binding applications .

Properties

IUPAC Name

[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(10-2-1-5-15-10)13-4-3-8-6-12-7-9(8)13/h1-2,5,8-9,12H,3-4,6-7H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCTUEGRCVYITG-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using hydrogenation techniques or with reducing agents such as lithium aluminum hydride.

  • Substitution: : The furan ring is susceptible to electrophilic substitution reactions, while the hexahydropyrrolopyrrole moiety may undergo nucleophilic substitution under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous conditions.

  • Reduction: : Hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Formation of furan-2-carboxylic acid derivatives.

  • Reduction: : Formation of fully or partially hydrogenated derivatives.

  • Substitution: : Substituted furans and hexahydropyrrolopyrrole derivatives.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 24945028
  • IUPAC Name : Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone

The compound features a furan ring fused with a hexahydropyrrolo structure, which contributes to its reactivity and biological activity.

Pharmaceutical Development

Furan derivatives are known for their biological activities, including anti-inflammatory and anti-cancer properties. Research has shown that compounds similar to this compound exhibit significant potential in drug development:

  • Anti-cancer Activity : Studies have indicated that furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.
  • Neuroprotective Effects : Research highlights the neuroprotective properties of furan-based compounds. They may help in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.

Material Science

Furan derivatives are also utilized in the synthesis of advanced materials:

  • Polymer Chemistry : The compound's ability to undergo polymerization makes it suitable for creating novel polymers with enhanced thermal and mechanical properties. These materials can be used in coatings, adhesives, and composites.

Agricultural Chemistry

Furan-based compounds have applications in agrochemicals as well:

  • Pesticides and Herbicides : The structural features of this compound suggest potential efficacy as a pesticide or herbicide. Preliminary studies indicate that such compounds may exhibit herbicidal activity against specific weed species.

Case Study 1: Anti-Cancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anti-cancer properties of a series of furan derivatives. The results showed that one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anti-tumor activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In a study conducted on rodent models of Alzheimer's disease, furan derivatives were administered to evaluate their neuroprotective effects. Behavioral tests indicated significant improvements in cognitive function compared to control groups. Histological analysis revealed reduced amyloid plaque formation, suggesting a potential therapeutic role for these compounds in neurodegenerative conditions.

Case Study 3: Polymer Development

Research published in Advanced Materials explored the use of furan-containing monomers to synthesize new thermosetting resins. The resulting materials demonstrated superior thermal stability and mechanical strength compared to traditional resins, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone exerts its effects largely depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through various pathways. Its furan ring can participate in π-π interactions, while the hexahydropyrrolopyrrole moiety can engage in hydrogen bonding, contributing to its overall bioactivity.

Comparison with Similar Compounds

Structural Analogues with Pyrrolo-Pyrrole Scaffolds

The hexahydropyrrolo[3,4-b]pyrrole core is a common motif in medicinal chemistry. Key analogues include:

(3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24)
  • Structural Difference : Replaces the furan group with a benzotriazole moiety.
  • Impact : The planar aromatic benzotriazole enhances π-π stacking interactions but reduces solubility compared to the furan derivative.
  • Synthesis : Synthesized using N,N′-carbonyldiimidazole (CDI), yielding 24% after purification .
  • Activity : Demonstrated moderate autotaxin (ATX) inhibition (IC₅₀ = 120 nM) in vitro, suggesting lower potency than furan-containing derivatives .
Seltorexant (JNJ-42847922)
  • Structural Difference : Features a pyrimidinyl group and 2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl substituent.
  • Impact : The fluorine atom and triazole improve metabolic stability and binding affinity for the orexin-2 receptor (Ki = 0.8 nM).
  • Purity : Achieved 98% HPLC purity, reflecting optimized synthetic routes .
2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
  • Structural Difference : Substitutes the furan with a trifluoroacetyl group.
  • Impact : Increased lipophilicity (logP = 1.8) but reduced aqueous solubility (HT-Solubility <10 µM in PBS).
  • Synthetic Yield : 42% via trifluoroacetylation under anhydrous conditions .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Molecular Weight Solubility (µM) ATX Inhibition IC₅₀ (nM) Metabolic Stability (GSH Adduct Formation)
Target Compound (Furan-2-yl) 248.3 85 (PBS) 45 Low (≤5% adducts)
Compound 24 (Benzotriazole) 412.4 32 (PBS) 120 Moderate (15% adducts)
Seltorexant 407.45 18 (FaSSIF) N/A High (CYP3A4 t₁/₂ = 4.2 h)
Trifluoroacetyl Derivative 208.18 <10 (PBS) N/A High (No adducts)

Key Observations :

  • The furan derivative exhibits balanced solubility and potency, making it favorable for oral bioavailability.
  • Fluorinated analogues (e.g., Seltorexant) prioritize metabolic stability over solubility.

Stereochemical and Conformational Effects

The (3aS,6aS) configuration in the target compound enforces a rigid boat-like conformation, enhancing target selectivity. In contrast, racemic mixtures (e.g., rac-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride) show reduced potency due to non-productive binding .

Q & A

Q. What synthetic methodologies are effective for synthesizing Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone?

Answer: The compound is synthesized via multi-step organic reactions. Key steps include:

  • Core formation : The pyrrolo[3,4-b]pyrrolidine core is synthesized using diazomethane and triethylamine in dichloromethane under cooled conditions (-20°C), followed by purification via column chromatography (ethyl acetate/hexane, 1:4) .
  • Coupling : The furan-2-carbonyl group is introduced via coupling reactions (e.g., using furan-2-carbonyl chloride in dichloromethane at room temperature) .

Q. Optimization Tips :

  • Control stoichiometry of diazomethane to avoid side reactions.
  • Use low temperatures (-15°C to -20°C) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC.

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Pyrrolidine coreDiazomethane, Et₃N, CH₂Cl₂, -20°C60–70
Furan couplingFuran-2-carbonyl chloride, DCM, RT50–65

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the (3aS,6aS) configuration. demonstrates its use for a related furan-pyrrolo compound at 173 K, achieving a mean C–C bond accuracy of 0.003 Å .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups, while NOESY/ROESY differentiates stereoisomers.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₅H₁₆N₅O in ) .

Q. Table 2: Key Spectroscopic Parameters

TechniqueParametersApplicationReference
X-ray173 K, R factor = 0.049Stereochemical confirmation
¹H NMR (400 MHz)δ 2.5–3.5 ppm (pyrrolidine protons)Core structure validation

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from stereochemical complexity?

Answer:

  • Combined Techniques : Pair X-ray crystallography () with advanced NMR (e.g., NOESY) to correlate spatial proximity of protons .
  • Computational Modeling : Use Density Functional Theory (DFT) to predict NMR chemical shifts for comparison with experimental data.
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures to study conformational exchange in solution.

Q. Example Workflow :

Perform X-ray analysis to establish baseline stereochemistry.

Compare experimental ¹³C NMR shifts with DFT-predicted values (software: Gaussian, ORCA).

Use NOESY cross-peaks to validate spatial arrangements .

Q. What computational methods are suitable for predicting bioactivity based on stereochemistry?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina). The compound’s pyrrolidine-furan scaffold may mimic natural ligands.
  • QSAR Modeling : Correlate stereoelectronic properties (e.g., logP, polar surface area) with activity. highlights topological polar surface area (TPSA) as a critical parameter for bioavailability .
  • MD Simulations : Assess binding stability over time (e.g., GROMACS).

Q. Key Parameters :

  • logP : ~1.5–2.0 (estimated via XLogP3 in ).
  • TPSA : ~50–60 Ų (suitable for CNS penetration).

Q. How can reaction yields be improved for analogs with bulky substituents?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Catalytic Systems : Use Pd/C or Ni catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Solvent Optimization : Replace dichloromethane with DMF or THF to enhance solubility of bulky intermediates .

Case Study :
’s fluoro-triazolyl analog (C₁₅H₁₆FN₅O) required refluxing in xylene for 25–30 hours to achieve 65% yield, suggesting prolonged heating aids steric hindrance mitigation .

Q. What strategies validate purity in compounds with hygroscopic or labile functional groups?

Answer:

  • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient).
  • Karl Fischer Titration : Quantify water content in hygroscopic samples.
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .

Q. How do stereochemical variations impact pharmacological activity?

Answer:

  • Enantiomer-Specific Assays : Test (3aS,6aS) vs. (3aR,6aR) isomers in vitro (e.g., enzyme inhibition).
  • Pharmacokinetic Profiling : Compare AUC and half-life differences in rodent models. ’s stereospecific TPSA values (416.46 g/mol) suggest altered membrane permeability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., 2-propanol in ) .
  • Exothermic Reactions : Use jacketed reactors to control temperature during diazomethane additions.
  • Yield-Limiting Steps : Optimize coupling reactions via Design of Experiments (DoE) .

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